molecular formula C13H13NO3 B2394253 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid CAS No. 53977-47-2

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B2394253
CAS RN: 53977-47-2
M. Wt: 231.251
InChI Key: GMQZCXRSOWOGAH-UHFFFAOYSA-N
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Description

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a chemical compound with the empirical formula C13H13NO3 . It is a product for proteomics research . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be represented by the SMILES string OC(=O)C1=CNc2ccccc2C1=O . The InChI key for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the application : The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
  • Methods of application or experimental procedures : The methodology adopted for the synthesis of N-1 substituted 4- Quinolone-3-Carboxamides is simpler, scalable and efficient . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
  • Results or outcomes obtained : The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields . These can then be explored for their therapeutic potential .

Biological Potential of Indole Derivatives

  • Summary of the application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of application or experimental procedures : Various natural compounds contain indole as parent nucleus for example tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
  • Results or outcomes obtained : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-oxo-1-propan-2-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)14-7-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQZCXRSOWOGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

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